

Technical Support Center: Troubleshooting Tablet Friability with High Isomalt Content

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Compound of Interest

Compound Name: *Isomalt*

Cat. No.: *B1678288*

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This technical support center provides guidance for researchers, scientists, and drug development professionals encountering tablet friability issues in formulations with a high concentration of **isomalt**. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My tablets with a high percentage of **isomalt** are failing the friability test. What are the primary causes?

High friability in tablets containing a significant amount of **isomalt** can stem from several factors related to the inherent properties of **isomalt** and the manufacturing process. **Isomalt** exhibits plastic deformation and elastic recovery, which can lead to weaker tablet structures if not properly managed[1]. Key contributors to high friability include:

- **Inadequate Compression Force:** Insufficient force during tableting can result in tablets with higher porosity and lower mechanical strength[1].
- **Work Hardening:** Particularly in dry granulation or roll compaction, **isomalt** can undergo work hardening, where the material becomes less compressible upon re-compression, leading to weaker tablets[1].

- **Particle Morphology:** The initial form of **isomalt** used (e.g., primary crystals, milled particles, or agglomerates) significantly impacts tableability[2][3]. Primary crystals, for instance, may not be suitable for direct compression or roll compaction[2][3].
- **Lubricant Effects:** The type and concentration of lubricants can negatively affect tablet hardness and friability[4][5]. Hydrophobic lubricants like magnesium stearate can interfere with the bonding between **isomalt** particles, weakening the tablet structure[6][7][8].
- **Binder Inefficiency:** The formulation may lack a sufficiently effective binder to create strong intra-granular and inter-granular bonds[9][10].

Q2: How does the choice of **isomalt** grade and its particle morphology affect tablet friability?

The particle morphology of **isomalt** is a critical factor in determining the final tablet's mechanical strength[2][3].

- **Agglomerated **isomalt**:** Generally, agglomerated grades of **isomalt** are well-suited for direct compression, demonstrating good flowability and compressibility[3][4]. These agglomerates can effectively enlarge particle size, which is beneficial for tablet formation[2][3].
- **Milled **isomalt**:** Milled **isomalt** can also produce tablets with satisfactory quality attributes and is considered an effective filler/binder in roll compaction and dry granulation processes[2][3].
- **Primary Crystals:** The primary crystals of **isomalt** are often unsuitable for both direct compression and roll compaction, as milling effects can predominate over compaction, leading to smaller granules than the starting material[2][3].

High tableting pressure can cause the breakdown of initial agglomerates, resulting in characteristics similar to those of tablets made from milled raw material[2][3]. This can lead to "overpressing," particularly with agglomerated **isomalt**, which can negatively impact friability[2][3].

Q3: What is the optimal compression force to minimize friability in high-**isomalt** tablets?

The optimal compression force is a balance between achieving sufficient hardness and avoiding issues like capping or lamination. Tablet hardness generally increases with the

compression force[11]. However, excessive force does not always lead to better friability and can be detrimental.

For pure **isomalt** tablets prepared by roll compaction, tensile strength was highest when granules were prepared at specific compaction forces of 2 kN/cm and 6 kN/cm, and it decreased at higher forces (>10 kN/cm)[1][12]. The friability test for these tablets was successful for tableting forces greater than 9 kN when specific compaction forces of 2 kN/cm and 6 kN/cm were used[1]. It is crucial to perform a compaction study to determine the ideal compression profile for your specific formulation.

Q4: Can the type and concentration of lubricant impact the friability of my **isomalt** tablets?

Yes, lubricants can have a significant impact on tablet friability. While essential for preventing adhesion to tooling, they can also weaken the tablet structure.

- **Effect on Tablet Strength:** Hydrophobic lubricants, such as magnesium stearate, are known to decrease tablet hardness[5][7]. This is because the lubricant can form a film around the **isomalt** particles, hindering effective bonding[6][8]. Studies have shown that increasing the amount of magnesium stearate can decrease tablet hardness[5].
- **Lubricant Concentration:** Doubling the quantity of magnesium stearate in a formulation has been shown to increase friability in some cases[13]. Finding the minimum effective concentration of a lubricant is key. For example, one study found 0.25 wt.% of magnesium stearate to be sufficient for proper compression[5].
- **Alternative Lubricants:** Less hydrophobic lubricants, like sodium stearyl fumarate, may be a better choice as they can have a lesser negative impact on tablet hardness and disintegration times[7][8].

Q5: How can I improve my formulation to reduce friability?

If you are facing friability issues, consider the following formulation adjustments:

- **Incorporate a Strong Binder:** The addition of a suitable binder can significantly improve the cohesiveness of the tablet[9][10]. Binders like hydroxypropyl cellulose (HPC), povidone (PVP), or even certain starches can enhance inter-particle bonding[10]. The absence of an adequate binder can lead to chipping and breakage[9].

- Co-processing **Isomalt**: Co-processing **isomalt** with other excipients can improve its tableting properties[14][15]. For example, co-processed **isomalt** has demonstrated better tableability compared to a simple physical mixture[14][15].
- Moisture Content: The moisture content of the powder blend can be a critical factor. Both excessively low and high moisture levels can negatively affect tablet hardness[16].

Data Summary Tables

Table 1: Effect of Compaction and Tableting Forces on Pure **Isomalt** Tablet Properties (Post-Roll Compaction)

| Specific Compaction Force (kN/cm) | Tableting Force (kN) | Tensile Strength (MPa) | Friability Test Result |
|-----------------------------------|----------------------|------------------------|------------------------|
| 2 | >9 | Highest | Pass[1] |
| 6 | >9 | Highest | Pass[1] |
| >10 | - | Decreased | - |
| 14 | - | - | Fail[1] |

Data synthesized from studies on roll-compacted **isomalt** (galenIQ™ 801)[1].

Table 2: Influence of Lubricant Type on Tablet Properties

| Lubricant | Effect on Hardness | Effect on Friability | Rationale |
|-------------------------|--|--|---|
| Magnesium Stearate | Tends to decrease hardness[5][7] | Can increase friability, especially at higher concentrations[13] | Hydrophobic nature interferes with particle bonding[6][8] |
| Stearic Acid | Can result in higher hardness compared to magnesium stearate[6] | Lower friability may be observed | Less hydrophobic than magnesium stearate |
| Sodium Stearyl Fumarate | Lesser negative impact on hardness compared to magnesium stearate[7] | Generally favorable | Less hydrophobic, allowing for better wettability[8] |

Experimental Protocols

Protocol 1: Tablet Friability Testing

This protocol is based on the standards described in the European Pharmacopoeia (Ph. Eur. 2.9.7).

Objective: To determine the physical strength of uncoated tablets when subjected to mechanical shock and attrition.

Apparatus: Roche Friabilator

Methodology:

- Sample Selection:** Select a sample of tablets with a total weight as close as possible to 6.5 g. For tablets with a unit weight equal to or less than 650 mg, take a whole number of tablets. For tablets with a unit weight of more than 650 mg, test 10 whole tablets.
- Initial Weighing:** Carefully de-dust the selected tablets and accurately weigh the sample ($W_{initial}$).

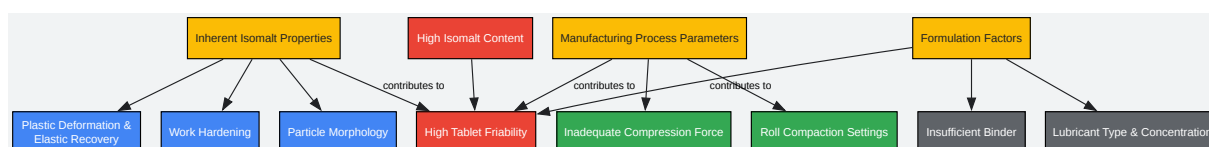
- Friability Test: Place the tablets in the drum of the friabilator. Rotate the drum 100 times at a speed of 25 ± 1 rpm.
- Final Weighing: After the rotation is complete, remove the tablets from the drum. Remove any loose dust from the tablets. If no tablets are cracked, split, or broken, weigh the tablets again (W_{final}).
- Calculation: The friability is expressed as the percentage of mass loss. Calculate the percentage loss using the following formula:

$$\text{Friability (\%)} = [(W_{\text{initial}} - W_{\text{final}}) / W_{\text{initial}}] \times 100$$

- Acceptance Criteria: For most tablets, a maximum weight loss of not more than 1.0% is considered acceptable.

Visualizations

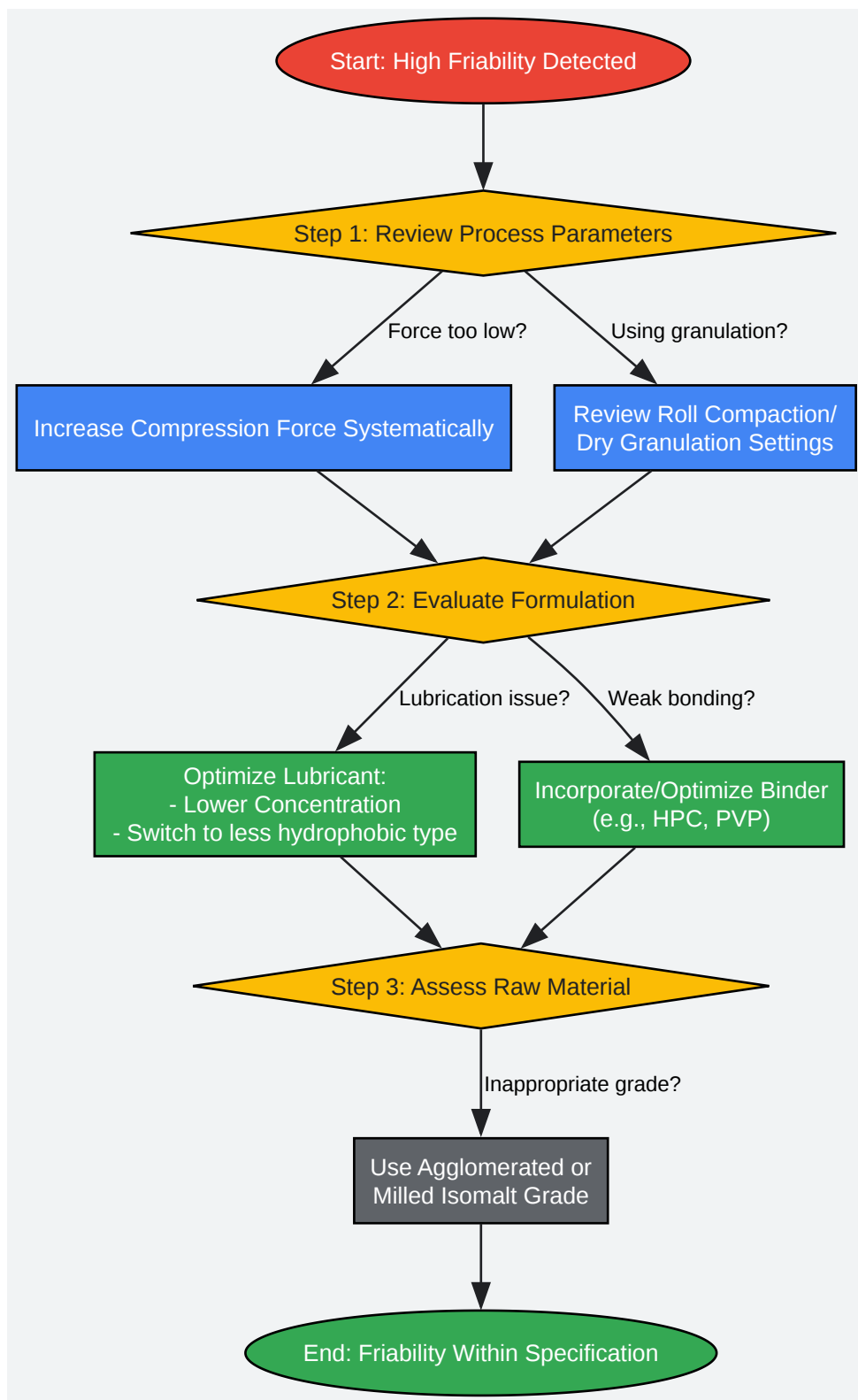
Logical Relationships in Isomalt Tablet Friability



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Caption: Factors contributing to high friability in **isomalt** tablets.

Troubleshooting Workflow for Isomalt Tablet Friability



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Caption: A systematic workflow for troubleshooting **isomalt** tablet friability.

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